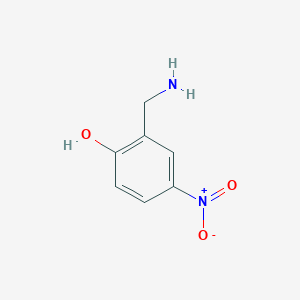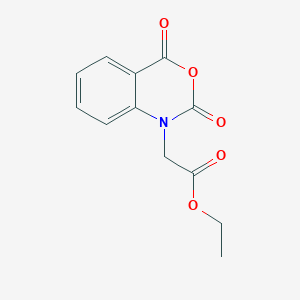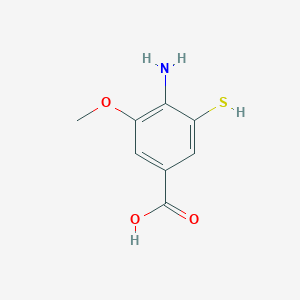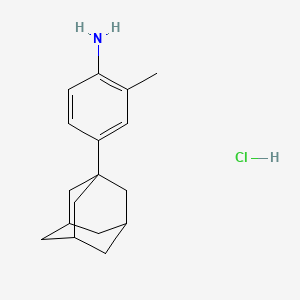
uridine diphosphate glucuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a sugar donor involved in the synthesis of complex carbohydrates and is essential for various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine diphosphate glucuronic acid involves enzymatic reactions. One common method involves the use of UDP-xylose synthase from Arabidopsis thaliana, nicotinamide adenine dinucleotide (NAD+), and UDP-glucuronic acid (UDP-GlcUA) in an aqueous phosphate buffer at pH 8.0 . The reaction is carried out at 25°C for 4 hours and terminated by adding phenol/chloroform/isoamyl alcohol, followed by vigorous shaking and centrifugation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic synthesis using recombinant proteins. The reaction conditions are optimized for high yield and purity, and the products are purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) .
Chemical Reactions Analysis
Types of Reactions
uridine diphosphate glucuronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form simpler sugar molecules.
Substitution: The hydroxyl groups can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include various sugar derivatives and complex carbohydrates that are essential for biological processes .
Scientific Research Applications
uridine diphosphate glucuronic acid has numerous scientific research applications, including:
Chemistry: Used as a sugar donor in the synthesis of glycoproteins and polysaccharides.
Biology: Plays a crucial role in the biosynthesis of complex carbohydrates in plants, vertebrates, and fungi.
Medicine: Investigated for its potential therapeutic applications in treating various diseases related to carbohydrate metabolism.
Industry: Used in the production of bio-based materials and as a precursor for various biochemical compounds.
Mechanism of Action
The compound exerts its effects by acting as a sugar donor in the biosynthesis of glycoproteins and polysaccharides. It interacts with various enzymes and molecular targets involved in carbohydrate metabolism, facilitating the transfer of sugar moieties to acceptor molecules. This process is essential for the formation of complex carbohydrates that play crucial roles in cellular functions and structural integrity .
Comparison with Similar Compounds
Similar Compounds
UDP-glucose: Another sugar donor involved in the biosynthesis of glycoproteins and polysaccharides.
UDP-galactose: Similar in structure and function, involved in the synthesis of galactose-containing polysaccharides.
UDP-glucuronic acid: Involved in the biosynthesis of glucuronic acid-containing polysaccharides.
Uniqueness
uridine diphosphate glucuronic acid is unique due to its specific role in the biosynthesis of xylose-containing polysaccharides. Its structure allows it to interact with specific enzymes and molecular targets, making it essential for the formation of certain complex carbohydrates that are not synthesized by other sugar donors .
Properties
Molecular Formula |
C15H22N2O18P2 |
|---|---|
Molecular Weight |
580.28 g/mol |
IUPAC Name |
6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26) |
InChI Key |
HDYANYHVCAPMJV-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[5,1-B]thiazole-7-carbonitrile](/img/structure/B8779267.png)
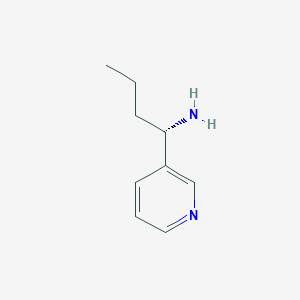
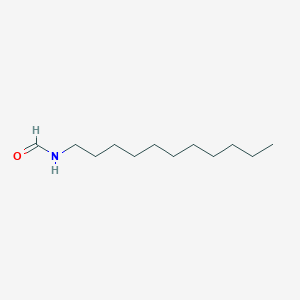
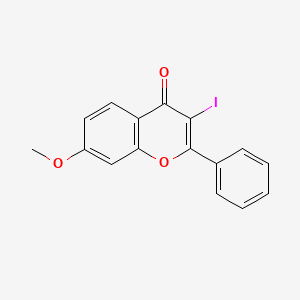
![Benzoic acid, 2-[(3-methoxyphenyl)thio]-](/img/structure/B8779298.png)
![2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde](/img/structure/B8779299.png)


